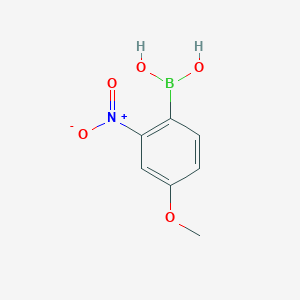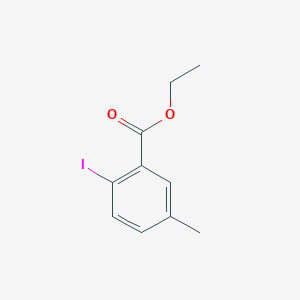
(4-Methoxy-2-nitrophenyl)boronic acid
Übersicht
Beschreibung
“(4-Methoxy-2-nitrophenyl)boronic acid” is a useful synthetic intermediate . It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It can also be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis procedure and physical properties for “this compound” are available . It has been used in the preparation of organoboron compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BNO5 . The molecular weight is 196.955 . More detailed information about its structure can be found in various databases .Chemical Reactions Analysis
“this compound” is used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also involved in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . . More detailed physical and chemical properties can be found in various databases .Wissenschaftliche Forschungsanwendungen
Diol and Carbohydrate Recognition
- High Affinity Diol Recognition : 3-Methoxycarbonyl-5-nitrophenyl boronic acid, a related compound, has demonstrated high affinity for diol structures like catechol dye and fructose. This suggests a significant role for appropriately functionalized boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Boronic Acid in Multifunctional Compounds
- Role in Organic Phosphonic Acids and Esters : Boronic acids, including derivatives like 4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl boronic acids, are significant in medicine, agriculture, and industrial chemistry. They act as intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Macrocyclic Chemistry Applications
- Use in Tetrameric and Dimeric Boronates : Tetrameric macrocyclic compounds derived from various aryl boronic acids, including 3-nitrophenyl boronic acid, exhibit potential in macrocyclic chemistry. The structural analysis of these compounds provides insights into bond lengths, angles, and intermolecular interactions (Fárfan et al., 1999).
Fluorescence Quenching Studies
- Fluorescence Quenching by Boronic Acid Derivatives : Derivatives like 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. Understanding these properties is crucial for applications in molecular biology and chemistry (Geethanjali et al., 2015).
Specific Reduction of Fructose
- Potential in Food Matrices : Studies on boronic acids' ability to specifically reduce fructose in food matrices highlight their potential in altering sugar composition, with applications in food technology and health (Pietsch & Richter, 2016).
Boron Determination in Plants and Soils
- Spectrophotometric Determination of Boron : Compounds like 4-methoxy-azomethine-H, which react with boron, have applications in determining boron levels in plants and soils, showcasing the utility in agricultural and environmental sciences (Zaijun et al., 1999).
Formation of Tetraarylpentaborates
- Cationic Rhodium Complexes with Borates : The reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes forms cationic rhodium complexes with new tetraarylpentaborates. These complexes are studied for their structure and chemical properties, contributing to the field of organometallic chemistry (Nishihara, Nara, & Osakada, 2002).
Sugar Binding Interactions
- Binding Affinity with Sugars : The binding interactions of related boronic acid derivatives with sugars like dextrose and lactose have been investigated. This research is important for understanding carbohydrate chemistry and for potential applications in biosensing and drug delivery (Bhavya et al., 2016).
Visualized Sugar Sensing Systems
- Boronic Acid-azopyridine Interaction : Research on visualized sugar sensing systems using boronic acid interactions offers potential in the development of colorimetric saccharide sensors and in enhancing sensitivity in saccharide recognition (Koumoto, Takeuchi, & Shinkai, 1998).
Schiff-base Supported Boronates
- Monomeric Boronates Synthesis : The synthesis of monomeric boronates using Schiff base ligands and phenylboronic acids, including studies on their optical properties, indicates the role of these compounds in material science and coordination chemistry (Saha et al., 2016).
Wirkmechanismus
Target of Action
The primary target of (4-Methoxy-2-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . The process involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.
Safety and Hazards
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(4-methoxy-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLRSTZYYFBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657312 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860034-09-9 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)



